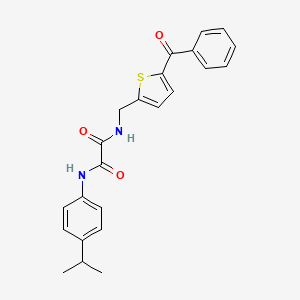

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Description

N1-((5-Benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is an oxalamide derivative featuring a benzoyl-substituted thiophene moiety at the N1 position and a 4-isopropylphenyl group at the N2 position. The compound’s synthesis likely involves coupling reactions between oxalyl derivatives and amines, as seen in related oxalamides ().

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-15(2)16-8-10-18(11-9-16)25-23(28)22(27)24-14-19-12-13-20(29-19)21(26)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQLRCWHMSVJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps:

-

Formation of the Benzoylthiophene Intermediate

Starting Materials: Thiophene, benzoyl chloride.

Reaction Conditions: Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Procedure: Thiophene is reacted with benzoyl chloride in the presence of AlCl₃ to yield 5-benzoylthiophene.

-

Synthesis of the Oxalamide Derivative

Starting Materials: 5-benzoylthiophene, oxalyl chloride, 4-isopropylaniline.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Procedure: Oxalyl chloride is reacted with 5-benzoylthiophene to form the corresponding acyl chloride, which is then reacted with 4-isopropylaniline to yield the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Usually performed in anhydrous solvents.

Products: Reduction can affect the carbonyl groups, converting them to alcohols.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Often carried out in polar aprotic solvents.

Products: Substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, CrO₃.

Reducing Agents: LiAlH₄, NaBH₄.

Nucleophiles: Amines, thiols.

Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol.

Scientific Research Applications

Chemistry

In chemistry, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial or anti-inflammatory properties due to the presence of the thiophene ring, which is known for its pharmacological activities .

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The oxalamide moiety is often found in molecules with biological activity, suggesting possible applications in drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism by which N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic amino acids in proteins, while the oxalamide group could form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The target compound’s N1 and N2 substituents differentiate it from other oxalamides. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Target Compound Inference :

Target Compound Implications :

Biological Activity

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a thiophene ring, which is known for its pharmacological properties, and an oxalamide structure that may enhance its bioactivity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 5-benzoylthiophene with isopropylphenylamine in the presence of oxalyl chloride. The compound can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.

Key Structural Features

- Molecular Formula : C20H22N2O3S

- Molecular Weight : 370.46 g/mol

- Key Functional Groups : Thiophene, oxalamide

Biological Activity

The biological activity of this compound has been investigated through various assays focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Studies have shown that compounds containing thiophene rings exhibit significant anticancer properties. For instance, research indicates that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), leading to a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment .

Antibacterial Activity

The compound has also been tested against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study : In vitro assays revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using various models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.

| Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (MCF-7 inhibition by 70%) | Moderate (MIC 32–64 µg/mL) | Significant reduction in TNF-alpha/IL-6 |

| Thiophene derivative A | High (IC50 < 10 µM) | Low (No significant effect) | Moderate |

| Thiophene derivative B | Moderate | High (MIC < 16 µg/mL) | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.